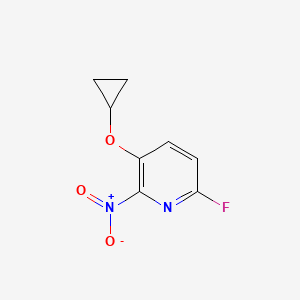
3-Cyclopropoxy-6-fluoro-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a nitro group attached to a pyridine ring. These functional groups confer distinct physical, chemical, and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other alkoxides can be used for nucleophilic substitution.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.
Reduction: The major product is 3-cyclopropoxy-6-fluoro-2-aminopyridine.
Oxidation: Products vary based on the oxidizing agent and conditions but may include carboxylic acids or ketones.
Scientific Research Applications
3-Cyclopropoxy-6-fluoro-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-fluoro-2-nitropyridine is not fully understood. its biological activity is likely influenced by the electron-withdrawing effects of the fluorine and nitro groups, which can affect the compound’s interaction with biological targets. The cyclopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Fluoro-2-nitropyridine: Lacks the cyclopropoxy group and has different reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the nitro and cyclopropoxy groups.
Uniqueness
3-Cyclopropoxy-6-fluoro-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical and biological properties compared to other fluorinated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-fluoro-2-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-7-4-3-6(14-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2 |
InChI Key |
GWFTWBQVVZYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















